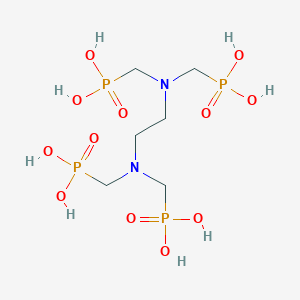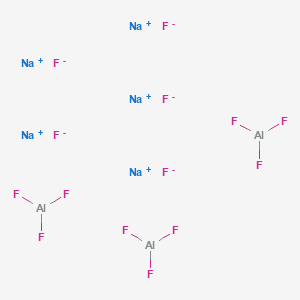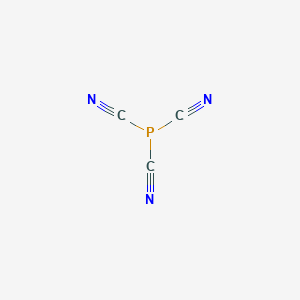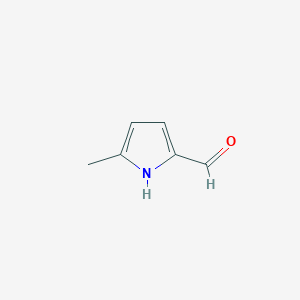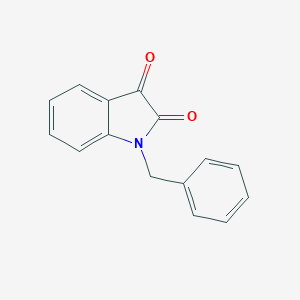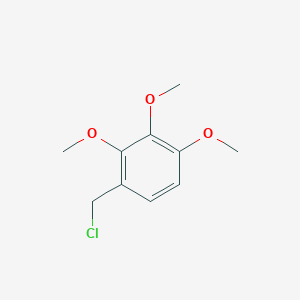
1,3-Disiloxanediol, 1,1,3,3-tetramethyl-
説明
Synthesis Analysis
The synthesis of 1,3-disiloxanediol, 1,1,3,3-tetramethyl-, involves hydrolysis of corresponding diisocyanatodisiloxanes and tetrachlorodisiloxane. These compounds exhibit high thermal stability, allowing for sublimation without decomposition. Such processes yield materials suitable for forming ladder oligosilsesquioxanes, demonstrating the compound's foundational role in creating complex siloxane structures (Suyama et al., 2007).
Molecular Structure Analysis
X-ray crystallography reveals that 1,3-disiloxanediol, 1,1,3,3-tetramethyl-, forms a columnar array with a diameter of 1.21 nm in the crystal, featuring intermolecular hydrogen bonding. The gauche- and anti-conformations of the disiloxane-1,1,3,3-tetraol indicate its flexible molecular arrangement, which influences its chemical reactivity and physical properties (Suyama et al., 2007).
Chemical Reactions and Properties
1,3-Disiloxanediols serve as effective hydrogen-bonding catalysts, with activities surpassing those of silanediols and triarylsilanols. Their catalytic behavior, assessed through the Friedel Crafts addition of indole to trans-β-nitrostyrene, confirms their potential as robust, recoverable catalysts without deactivation or product inhibition under reaction conditions (Diemoz et al., 2017).
Physical Properties Analysis
The physical properties of 1,3-disiloxanediol, 1,1,3,3-tetramethyl-, such as solubility in common organic solvents and thermal stability, enable a broad range of applications. Its ability to form specific crystalline structures through hydrogen bonding highlights its significance in designing molecular architectures with tailored physical characteristics (Suyama et al., 2007).
Chemical Properties Analysis
The compound exhibits strong hydrogen-bonding and anion-binding abilities, influenced by its molecular structure. The existence of 1,3-disiloxanediol, 1,1,3,3-tetramethyl-, in various conformations and its interactions with other molecules through hydrogen bonds underline its chemical versatility. Such properties make it an excellent candidate for applications requiring specific chemical reactivities or binding capabilities (Diemoz et al., 2016).
科学的研究の応用
Overview
Catalysis and Chemical Synthesis
Research into related compounds such as glycerol hydrogenolysis to 1,3-propanediol highlights the importance of catalyst development for efficient chemical processes. Studies have focused on identifying and optimizing catalysts for transforming glycerol, a renewable resource, into valuable chemicals like 1,3-propanediol, showcasing the potential for 1,3-Disiloxanediol derivatives in similar catalytic applications (da Silva Ruy et al., 2020). Further research emphasizes the exploration of spatial and electronic configurations of catalysts for enhancing selectivity and activity in hydrogenation reactions, relevant for understanding how 1,3-Disiloxanediol derivatives might be utilized in advanced material synthesis and catalytic processes (Zhang et al., 2021).
Environmental Applications
The synthesis and application of polymers containing phenylsilyl groups, potentially related to the structural motifs in 1,3-Disiloxanediol derivatives, have been investigated for their utility in electronics, microelectronics, and membrane technology. These polymers' unique properties, such as stability and functionality, offer insights into how disiloxanediol derivatives could be applied in environmental technology and advanced material development (Brumǎ et al., 2004).
Thermoelectric Materials
Research into poly(3,4-ethylenedioxythiophene) for thermoelectric applications suggests a potential research direction for 1,3-Disiloxanediol derivatives in developing organic thermoelectric materials. The exploration of such polymers' electrical and thermal properties could illuminate ways in which disiloxanediol derivatives might contribute to renewable energy technologies (Yue & Xu, 2012).
Advanced Manufacturing and Material Science
The broad utilization of polydimethylsiloxane and its copolymers in various domains, from medical devices to heat-resistant lubricants, underscores the versatility of silicon-based organic polymers. Given the structural relationship, 1,3-Disiloxanediol, 1,1,3,3-tetramethyl-, could find applications in creating biodegradable films, water-repellent coatings, and other innovative materials, pushing the boundaries of current manufacturing practices and material science (Zaman et al., 2019).
Safety And Hazards
特性
IUPAC Name |
hydroxy-[hydroxy(dimethyl)silyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H14O3Si2/c1-8(2,5)7-9(3,4)6/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEAZKFNWPIFCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O)O[Si](C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061505 | |
| Record name | 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Disiloxanediol, 1,1,3,3-tetramethyl- | |
CAS RN |
1118-15-6 | |
| Record name | 1,1,3,3-Tetramethyl-1,3-disiloxanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-tetramethyldisiloxane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



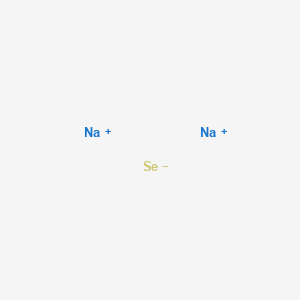

![1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hept-2-ene](/img/structure/B74093.png)
